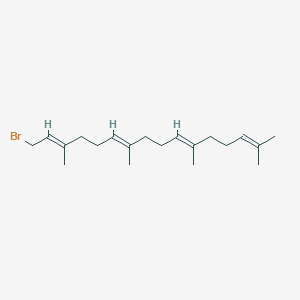
Geranyl geranyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geranyl geranyl bromide is an organic compound with the molecular formula C({10})H({17})Br. It is a brominated derivative of geraniol, a naturally occurring monoterpenoid. This compound is known for its role in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Geranyl geranyl bromide can be synthesized through the bromination of geraniol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr(_{3})) as the brominating agents. The reaction is carried out under controlled conditions to ensure the selective bromination of the geraniol molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Geranyl geranyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction of this compound can yield geraniol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO({3})) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Geranyl Phenyl Sulfone: Formed through reaction with benzenesulfinic acid.
Baicalein Derivatives: Synthesized using this compound as a precursor.
Wissenschaftliche Forschungsanwendungen
Geranyl geranyl bromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of geranyl geranyl bromide involves its role as a prenylating agent. Prenylation is a process where a prenyl group is added to a protein or other molecule, facilitating its interaction with cell membranes and other proteins. This modification is crucial for the proper functioning of various proteins involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Geranyl geranyl bromide can be compared with other similar compounds such as:
Farnesyl Bromide: Another brominated monoterpenoid with similar chemical properties but different biological activities.
Geranyl Chloride: A chlorinated derivative of geraniol, used in similar chemical reactions but with different reactivity.
Geranylgeranyl Pyrophosphate: A naturally occurring isoprenoid involved in protein prenylation, with a more complex structure and different biological roles.
Uniqueness: this compound is unique due to its specific reactivity and applications in both synthetic chemistry and biological research. Its ability to undergo various chemical transformations and its role in protein prenylation make it a valuable compound in multiple scientific disciplines.
Eigenschaften
Molekularformel |
C20H33Br |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(2E,6E,10E)-1-bromo-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene |
InChI |
InChI=1S/C20H33Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ |
InChI-Schlüssel |
ZVEPYMVWPAGTKY-QIRCYJPOSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CBr)/C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCBr)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



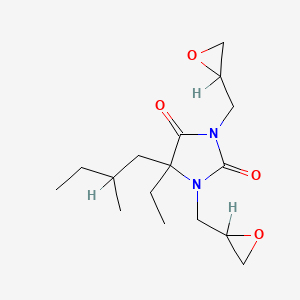

![Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)](/img/structure/B13773878.png)

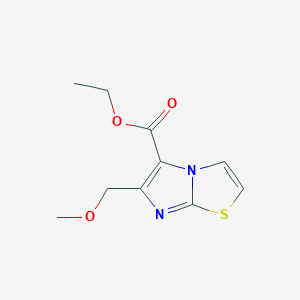
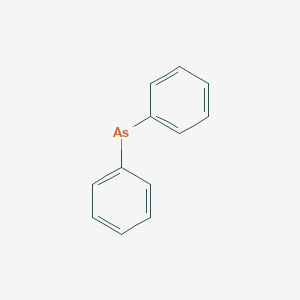

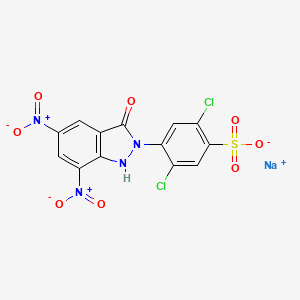

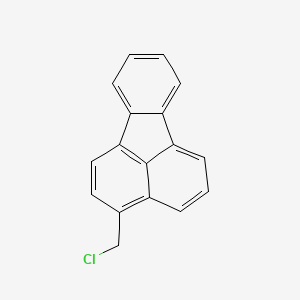
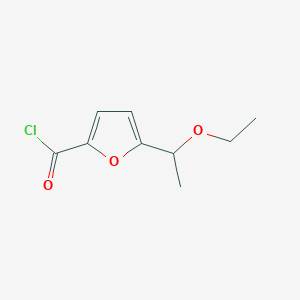
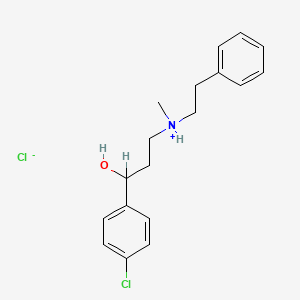
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)
